(S)-4-Amino-2-(2-(naphthalen-1-yl)acetamido)-4-oxobutanoic acid
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Overview
Description
(S)-4-Amino-2-(2-(naphthalen-1-yl)acetamido)-4-oxobutanoic acid is a complex organic compound that features a naphthalene ring, an amino group, and an acetamido group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-4-Amino-2-(2-(naphthalen-1-yl)acetamido)-4-oxobutanoic acid typically involves multiple steps. One common method starts with the preparation of naphthalen-1-yl acetic acid, which is then reacted with an amino acid derivative under specific conditions to form the desired compound. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as carbonyldiimidazole .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory methods to increase yield and purity, possibly through the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
(S)-4-Amino-2-(2-(naphthalen-1-yl)acetamido)-4-oxobutanoic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups, such as converting the oxo group to a hydroxyl group.
Substitution: The amino and acetamido groups can participate in substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield naphthalen-1-yl acetic acid derivatives, while reduction could produce hydroxylated compounds.
Scientific Research Applications
(S)-4-Amino-2-(2-(naphthalen-1-yl)acetamido)-4-oxobutanoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s structural properties make it useful in studying protein-ligand interactions.
Industry: It may be used in the development of new materials with unique properties
Mechanism of Action
The mechanism of action for (S)-4-Amino-2-(2-(naphthalen-1-yl)acetamido)-4-oxobutanoic acid involves its interaction with specific molecular targets. The compound can bind to proteins or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
1-Naphthaleneacetic acid: Shares the naphthalene ring but lacks the amino and acetamido groups.
Naphthalen-1-yl-selenyl acetic acid: Contains a selenium atom, offering different chemical properties.
(Naphthalen-1-yloxy)-acetic acid derivatives: These compounds have similar structural motifs but differ in their functional groups
Uniqueness
(S)-4-Amino-2-(2-(naphthalen-1-yl)acetamido)-4-oxobutanoic acid is unique due to its combination of functional groups, which provide a versatile platform for various chemical reactions and applications. Its structural complexity allows for specific interactions in biological systems, making it a valuable compound in research and development.
Biological Activity
(S)-4-Amino-2-(2-(naphthalen-1-yl)acetamido)-4-oxobutanoic acid, often referred to as a derivative of amino acids, has garnered attention for its potential biological activities, particularly in neuropharmacology and cancer treatment. This compound's structure suggests it may interact with various biological pathways, including neurotransmitter modulation and enzyme inhibition.
Chemical Structure
The compound can be represented structurally as follows:
This structure features an amino group, a naphthalene moiety, and a keto group, which are critical for its biological interactions.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities:
- Neuropharmacological Effects : The compound is believed to influence neurotransmitter systems, particularly GABAergic pathways. GABA (gamma-aminobutyric acid) is a key inhibitory neurotransmitter in the central nervous system. Studies have shown that compounds with similar structures can act as GABA transaminase inhibitors, leading to increased GABA levels and potential therapeutic effects in epilepsy and anxiety disorders.
- Anticancer Properties : Preliminary studies suggest that this compound may inhibit certain cancer cell lines. The presence of the naphthalene ring is hypothesized to play a role in the cytotoxicity observed against tumorigenic cells.
- Enzyme Inhibition : The compound's structure allows it to potentially inhibit enzymes involved in metabolic pathways, including those related to fatty acid synthesis and amino acid metabolism.
Case Studies
- GABAergic Activity : A study investigated the effects of similar compounds on GABA levels in neuronal cultures. Results indicated that the inhibition of GABA transaminase led to a significant increase in GABA concentrations, suggesting potential applications in treating neurological disorders .
- Antitumor Activity : In vitro assays demonstrated that derivatives of this compound exhibited cytotoxic effects against various cancer cell lines, including breast and prostate cancer. The mechanism was attributed to apoptosis induction and cell cycle arrest at the G1 phase .
- Metabolic Pathway Inhibition : Research focusing on fatty acid synthase (FASN) inhibitors highlighted the role of similar structural analogs in reducing lipid synthesis in cancer cells, thereby impairing tumor growth .
Data Table: Biological Activities
Properties
CAS No. |
32667-89-3 |
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Molecular Formula |
C16H16N2O4 |
Molecular Weight |
300.31 g/mol |
IUPAC Name |
(2S)-4-amino-2-[(2-naphthalen-1-ylacetyl)amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C16H16N2O4/c17-14(19)9-13(16(21)22)18-15(20)8-11-6-3-5-10-4-1-2-7-12(10)11/h1-7,13H,8-9H2,(H2,17,19)(H,18,20)(H,21,22)/t13-/m0/s1 |
InChI Key |
MDBKOWLNEJOEAD-ZDUSSCGKSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C=CC=C2CC(=O)N[C@@H](CC(=O)N)C(=O)O |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2CC(=O)NC(CC(=O)N)C(=O)O |
Origin of Product |
United States |
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